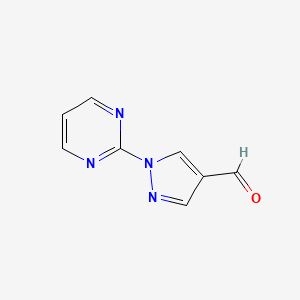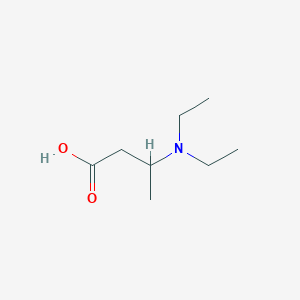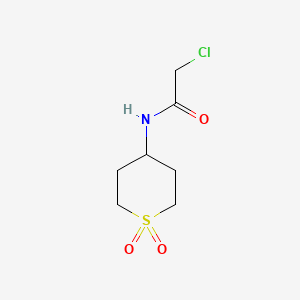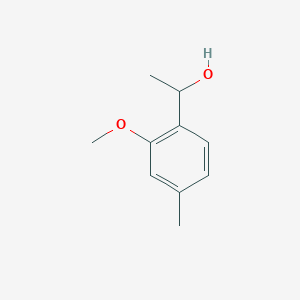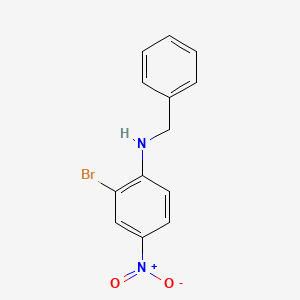
N-苄基-2-溴-4-硝基苯胺
描述
N-Benzyl-2-bromo-4-nitroaniline is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-2-bromo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-bromo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
非线性光学应用
N-苄基-2-溴-4-硝基苯胺已被发现具有显著的二阶非中心对称非线性光学 (NLO) 特性 . 这些特性使其成为光学和光电子学应用的有希望的候选者,包括光处理和激光开关 .
晶体学研究
该化合物的独特晶体学特性已使用单晶 XRD 分析进行了研究 . 这项研究可以提供有关该化合物基本晶胞参数、结构和空间群的宝贵见解 .
癌症研究
N-苄基-2-溴-4-硝基苯胺已用于癌症研究,因为它具有抑制癌细胞生长的能力. 这使其成为理解不同药物作用机制的宝贵工具.
材料科学
该化合物的独特特性已在材料科学中得到利用,特别是在开发具有优异性能的新型非线性 NLO 材料方面 .
电光效应
已对 N-苄基-2-溴-4-硝基苯胺的电光效应进行了研究 . 这项研究可以提供有关该化合物介电常数及其在电子领域潜在应用的宝贵见解 .
晶体生长研究
该化合物已用于研究极性溶剂对可能具有 NLO 活性的有机晶体生长的影响 . 这项研究可以提供有关溶剂如何影响晶体形态的宝贵见解 .
作用机制
Mode of Action
The mode of action of N-Benzyl-2-bromo-4-nitroaniline involves several steps. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .
Pharmacokinetics
143 Da , which may influence its absorption, distribution, metabolism, and excretion in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2-bromo-4-nitroaniline. Moreover, the compound should be handled and stored properly to maintain its stability and effectiveness .
生化分析
Biochemical Properties
N-Benzyl-2-bromo-4-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, N-Benzyl-2-bromo-4-nitroaniline can bind to certain proteins, altering their conformation and function .
Cellular Effects
N-Benzyl-2-bromo-4-nitroaniline has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, N-Benzyl-2-bromo-4-nitroaniline can alter the expression of specific genes involved in stress responses and metabolic pathways, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-2-bromo-4-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. Additionally, N-Benzyl-2-bromo-4-nitroaniline can interact with transcription factors, leading to changes in gene expression patterns. These molecular interactions ultimately result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-2-bromo-4-nitroaniline can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that N-Benzyl-2-bromo-4-nitroaniline can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of N-Benzyl-2-bromo-4-nitroaniline vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, N-Benzyl-2-bromo-4-nitroaniline can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
N-Benzyl-2-bromo-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in energy production and metabolic balance. Additionally, N-Benzyl-2-bromo-4-nitroaniline can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide .
Transport and Distribution
Within cells and tissues, N-Benzyl-2-bromo-4-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, N-Benzyl-2-bromo-4-nitroaniline can bind to transport proteins that mediate its uptake into mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of N-Benzyl-2-bromo-4-nitroaniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, N-Benzyl-2-bromo-4-nitroaniline may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can modulate enzyme activity and energy production .
属性
IUPAC Name |
N-benzyl-2-bromo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNBRDIUGUIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656334 | |
| Record name | N-Benzyl-2-bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-15-0 | |
| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
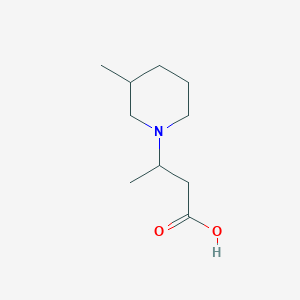

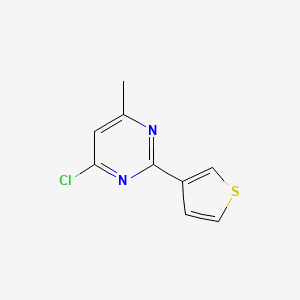
![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
